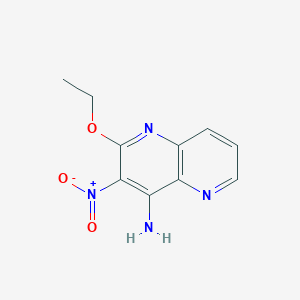
2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine is a heterocyclic compound belonging to the 1,5-naphthyridine family. These compounds are characterized by a bicyclic structure containing two nitrogen atoms at positions 1 and 5. The presence of an ethoxy group at position 2, a nitro group at position 3, and an amino group at position 4 makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-ethoxy-1,5-naphthyridine followed by amination. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Reduction: 2-Ethoxy-3-amino-1,5-naphthyridin-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor antagonists.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1,5-naphthyridine: Lacks the nitro and amino groups, making it less reactive.
3-Nitro-1,5-naphthyridin-4-amine: Lacks the ethoxy group, affecting its solubility and reactivity.
2-Ethoxy-3-amino-1,5-naphthyridine: Lacks the nitro group, altering its chemical properties.
Uniqueness
2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and potential biological activity. The ethoxy group also enhances its solubility and facilitates various substitution reactions .
Properties
CAS No. |
89276-21-1 |
|---|---|
Molecular Formula |
C10H10N4O3 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-ethoxy-3-nitro-1,5-naphthyridin-4-amine |
InChI |
InChI=1S/C10H10N4O3/c1-2-17-10-9(14(15)16)7(11)8-6(13-10)4-3-5-12-8/h3-5H,2H2,1H3,(H2,11,13) |
InChI Key |
GWWVFFTUAWRUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C(=C1[N+](=O)[O-])N)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















